

The Pharmacological Profile of DMMDA: A Technical Guide

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Compound of Interest		
Compound Name:	Dmmda	
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Disclaimer: This document provides a summary of the available pharmacological information on 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (**DMMDA**). It is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and informational purposes only and does not constitute medical advice. **DMMDA** is a controlled substance in many jurisdictions, and its use is subject to legal regulations.

Introduction

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (**DMMDA**) is a lesser-known psychedelic compound belonging to the amphetamine class. First synthesized by Alexander Shulgin, it is structurally related to MMDA and other psychoactive phenethylamines.[1] The scientific literature on the pharmacological profile of **DMMDA** is sparse, with much of the existing knowledge derived from qualitative reports in Shulgin's book, PiHKAL (Phenethylamines I Have Known and Loved).[1][2]

Due to the significant lack of quantitative experimental data for **DMMDA**, this guide provides an overview of its known qualitative effects and presents a comparative analysis of quantitative data from its close structural analogs, primarily 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2,5-Dimethoxy-4-bromoamphetamine (DOB). This approach aims to offer an inferred pharmacological profile for **DMMDA**, highlighting areas where further research is critically needed.

Qualitative Pharmacological Profile of DMMDA



Subjective Effects

According to Shulgin's reports, **DMMDA** produces subjective effects that are comparable to those of LSD.[1] The typical oral dosage is reported to be in the range of 30 to 75 mg, with the effects lasting for 6 to 8 hours.[1]

Key reported subjective effects include:

- Visual alterations, including imagery with eyes open or closed[1]
- Time dilation[1]
- Mydriasis (pupil dilation)[1]
- Ataxia (impaired coordination)[1]

Shulgin equated the subjective effects of a 75 mg dose of **DMMDA** to be as potent as 75 to 100 μ g of LSD.[1]

Postulated Mechanism of Action

The precise mechanism of action for **DMMDA** has not been empirically determined. However, based on the similarity of its subjective effects to classic psychedelics like LSD, it is hypothesized to act as an agonist or partial agonist at the serotonin 5-HT₂A receptor.[1] This receptor is the primary target for most psychedelic drugs and is known to mediate their hallucinogenic and psychoactive effects.

Inferred Quantitative Pharmacology (Based on Structural Analogs)

Given the absence of published in vitro and in vivo quantitative data for **DMMDA**, this section presents data from structurally similar compounds from the DOx chemical class. These compounds share the 2,5-dimethoxyamphetamine core structure and are known 5-HT₂A receptor agonists. It is important to note that while this data provides a likely approximation, the specific pharmacological profile of **DMMDA** may differ.

Receptor Binding Affinities



The following table summarizes the receptor binding affinities (Ki, in nM) for DOM and DOB at the human 5-HT₂A receptor. A lower Ki value indicates a higher binding affinity.

Compound	Receptor	Radioligand	Ki (nM)	Reference
DOM	5-HT ₂ A	[³H]ketanserin	533	[3]
DOB	5-HT₂A	[³H]ketanserin	59	[3]

Functional Activity

Functional assays measure the ability of a compound to activate a receptor. The EC₅₀ value represents the concentration of a compound that produces 50% of the maximal response. A lower EC₅₀ value indicates greater potency.

No direct functional activity data (e.g., EC₅₀ values) for **DMMDA** or its close analogs were found in the public scientific literature during the search.

Pharmacokinetics

Detailed pharmacokinetic studies on **DMMDA** have not been published. Computational predictions suggest that **DMMDA** may be metabolized by the cytochrome P450 enzyme CYP3A4.[1] The metabolism may involve the demethylation of its methoxy groups.[1]

For comparison, the duration of effects for the related compound DOM is reported to be between 14 and 20 hours.

Experimental Protocols

As no specific experimental studies on **DMMDA** have been published, this section outlines general methodologies for key experiments that would be used to determine its pharmacological profile.

Radioligand Receptor Binding Assay (for 5-HT₂A Receptor)

This assay determines the affinity of a compound for a specific receptor.



Objective: To determine the Ki of **DMMDA** at the human 5-HT₂A receptor.

Materials:

- Membrane preparations from cells stably expressing the human 5-HT₂A receptor.
- Radioligand (e.g., [3H]ketanserin).
- Test compound (DMMDA).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
- 96-well filter plates.
- Scintillation counter.

Procedure:

- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (DMMDA).
- Incubate the mixture to allow for competitive binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through the filter plates.
- Wash the filters to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of DMMDA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the functional activity of a compound at a Gq-coupled receptor like the 5-HT₂A receptor.



Objective: To determine the EC₅₀ and efficacy of **DMMDA** at the human 5-HT₂A receptor.

Materials:

- Cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye.
- Test compound (DMMDA).
- · Assay buffer.
- A fluorescence plate reader capable of kinetic reads.

Procedure:

- Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.
- Add varying concentrations of DMMDA to the wells.
- Measure the change in fluorescence over time using a fluorescence plate reader. An
 increase in intracellular calcium upon receptor activation will lead to an increase in
 fluorescence.
- Plot the peak fluorescence response against the concentration of **DMMDA**.
- The EC₅₀ is the concentration of **DMMDA** that produces 50% of the maximal fluorescence response.

Visualizations Hypothesized Signaling Pathway of DMMDA at the 5-HT₂A Receptor



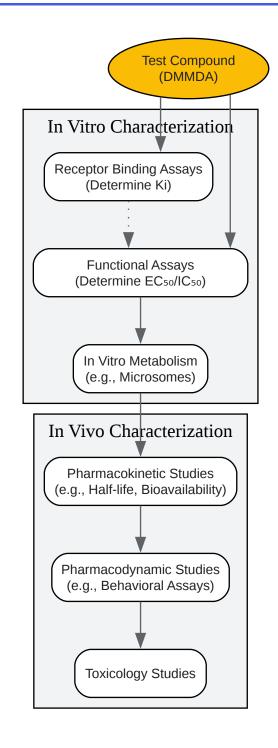


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Caption: Hypothesized 5-HT₂A receptor signaling cascade initiated by **DMMDA**.

General Experimental Workflow for Pharmacological Characterization





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Caption: A general workflow for the pharmacological evaluation of a novel compound.

Conclusion and Future Directions

DMMDA is a psychoactive compound with a pharmacological profile that is largely uncharacterized by modern scientific methods. The available information, primarily from



anecdotal reports, strongly suggests that it is a potent psychedelic with a mechanism of action likely centered on the 5-HT₂A receptor.

To fully understand the pharmacological profile of **DMMDA**, comprehensive in vitro and in vivo studies are necessary. These should include:

- Comprehensive Receptor Screening: To determine the binding affinity of DMMDA at a wide range of CNS receptors.
- Functional Characterization: To determine its efficacy and potency at key receptors, particularly the 5-HT₂A receptor.
- Detailed Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion in animal models.
- In Vivo Behavioral Studies: To correlate its pharmacological activity with its behavioral effects in animal models.

Such studies would not only elucidate the specific properties of **DMMDA** but also contribute to a broader understanding of the structure-activity relationships within this class of psychedelic compounds.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed [pubmed.ncbi.nlm.nih.gov]
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